molecular formula C15H14N4O B7881831 3-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide

3-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B7881831
M. Wt: 266.30 g/mol
InChI Key: QCCDHVZSESNVIQ-UHFFFAOYSA-N
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Description

3-[(1H-1,3-benzodiazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole moiety linked to a hydroxybenzene carboximidamide group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-1,3-benzodiazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of benzimidazole derivatives with hydroxybenzene carboximidamide under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction and achieve high yields. Common reaction conditions include temperatures ranging from 50°C to 150°C and reaction times of several hours to days, depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(1H-1,3-benzodiazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions vary based on the desired outcome but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can produce simpler compounds with fewer functional groups. Substitution reactions can lead to a wide range of derivatives with diverse chemical properties .

Scientific Research Applications

3-[(1H-1,3-benzodiazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(1H-1,3-benzodiazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1H-1,3-benzodiazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide stands out due to its unique combination of a benzimidazole moiety and a hydroxybenzene carboximidamide group. This structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications.

Properties

IUPAC Name

3-(benzimidazol-1-ylmethyl)-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c16-15(18-20)12-5-3-4-11(8-12)9-19-10-17-13-6-1-2-7-14(13)19/h1-8,10,20H,9H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCDHVZSESNVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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